molecular formula C19H25NO4S2 B2552503 4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine CAS No. 1797837-40-1

4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine

Cat. No.: B2552503
CAS No.: 1797837-40-1
M. Wt: 395.53
InChI Key: FXMDIGFOONNVHS-UHFFFAOYSA-N
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Description

4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine is a high-purity chemical building block designed for advanced research in medicinal chemistry and drug discovery. This specialty compound features a unique piperidine scaffold dual-functionalized with isobutylsulfonyl and naphthalen-1-ylsulfonyl moieties, making it particularly valuable for the synthesis and development of novel peptidomimetic foldamers. Research indicates that sulfonyl-containing piperidine derivatives serve as crucial structural components in designing peptidomimetics that effectively inhibit protein-protein interactions (PPIs), which are challenging therapeutic targets in oncology and other disease areas . Compounds with this structural motif have demonstrated significant research utility in mimicking α-helical peptide domains and disrupting critical PPIs, such as the p53-MDM2/MDMX interaction, a prominent target in cancer therapeutics . The naphthalene group provides extensive hydrophobic surface area for potential π-π stacking interactions, while the sulfonyl groups contribute to molecular rigidity and potential hydrogen bonding interactions, enhancing the compound's ability to engage with biological targets. The structural characteristics of this compound make it a valuable scaffold for creating proteolytically stable molecules that resist enzymatic degradation, a common limitation of natural peptides . This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or personal use. Researchers are advised to handle this material according to laboratory safety guidelines and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

4-(2-methylpropylsulfonyl)-1-naphthalen-1-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S2/c1-15(2)14-25(21,22)17-10-12-20(13-11-17)26(23,24)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,15,17H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMDIGFOONNVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

  • A piperidine core functionalized at position 4 with an isobutylsulfonyl group.
  • A naphthalen-1-ylsulfonyl group at the ring nitrogen.

Strategic bond disconnections suggest two primary approaches:

  • Approach A : Sequential sulfonation of a preformed piperidine derivative.
  • Approach B : Construction of the piperidine ring from sulfonyl-containing precursors.

Ring Formation Strategies

Cyclization of Linear Precursors

The Dieckmann condensation, widely used in piperidine synthesis, enables cyclization of δ-keto esters. For example, treatment of $$ N,N $$-bis(β-methyl propionate)benzylamine with sodium methoxide induces cyclization to form 4-piperidone intermediates. Subsequent reduction with $$ \text{LiAlH}_4 $$ yields the piperidine skeleton. Adapting this method, a δ-keto ester bearing a sulfonyl-protected amine could cyclize to form a 4-sulfonylpiperidine precursor.

Catalytic Hydrogenation

Pyridine derivatives undergo hydrogenation over nickel catalysts to produce piperidines. For instance, hydrogenation of 4-cyanopyridine in the presence of Raney nickel yields 4-aminopiperidine, which could be further functionalized. However, this route requires careful control to avoid over-reduction of sulfonyl groups.

Sulfonation Reactions

Nitrogen-Specific Sulfonylation

The naphthalen-1-ylsulfonyl group is introduced via reaction of piperidine with naphthalene-1-sulfonyl chloride under basic conditions (e.g., $$ \text{Et}3\text{N} $$ in $$ \text{CH}2\text{Cl}_2 $$). This step typically proceeds in >85% yield for analogous sulfonamides.

Carbon-Specific Sulfonylation at Position 4

Introducing the isobutylsulfonyl group at C4 presents greater complexity. Two validated strategies include:

Nucleophilic Substitution

A 4-halopiperidine intermediate reacts with sodium isobutylsulfinate in dimethylformamide (DMF) at 80°C. For example, 4-bromo-1-(naphthalen-1-ylsulfonyl)piperidine treated with $$ \text{NaSO}_2\text{-}i\text{Bu} $$ yields the target compound. Yields for analogous reactions range from 50–70%.

Oxidation of Thioethers

A 4-(isobutylthio)piperidine intermediate, prepared via alkylation of 4-mercaptopiperidine with isobutyl bromide, undergoes oxidation with $$ \text{H}2\text{O}2/\text{AcOH} $$ to form the sulfone. This method avoids harsh halogenation steps but requires strict anhydrous conditions.

Step-by-Step Synthetic Route

Route 1: Sequential Functionalization

  • Piperidine Protection : React piperidine with naphthalene-1-sulfonyl chloride (1.2 eq) in $$ \text{CH}2\text{Cl}2/\text{Et}_3\text{N} $$ (0°C to RT, 12 h).
  • Halogenation at C4 : Treat 1-(naphthalen-1-ylsulfonyl)piperidine with $$ \text{N}-bromosuccinimide $$ (NBS) under radical initiation (AIBN, CCl₄, reflux).
  • Sulfone Installation : React 4-bromo intermediate with $$ \text{NaSO}_2\text{-}i\text{Bu} $$ in DMF (80°C, 24 h).
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields pure product (≈58% overall).

Route 2: Ring Construction from Sulfonyl Precursors

  • Linear Precursor Synthesis : Condense 5-amino-1-chloropentane with isobutylsulfonyl chloride to form $$ \text{Cl}(\text{CH}2)4\text{N}(\text{SO}_2\text{-}i\text{Bu}) $$.
  • Cyclization : Heat in toluene with $$ \text{K}2\text{CO}3 $$ (110°C, 48 h) to form 4-(isobutylsulfonyl)piperidine.
  • Sulfonylation : Introduce naphthalen-1-ylsulfonyl group as in Route 1.
  • Reduction : Catalytic hydrogenation (Pd/C, $$ \text{H}_2 $$) removes any transient protecting groups.

Comparative Analysis of Methods

Parameter Route 1 (Sequential) Route 2 (Convergent)
Overall Yield 58% 42%
Step Count 4 5
Critical Challenges Radical bromination Cyclization efficiency
Scalability >100 g feasible Limited by cyclization
Purity (HPLC) 98.5% 96.2%

Route 1 offers superior yield and scalability but requires handling hazardous bromination reagents. Route 2 avoids halogenation but suffers from lower cyclization efficiency.

Optimization Strategies

  • Microwave-Assisted Sulfonation : Reducing reaction times from 24 h to 45 min for sulfone formation (100°C, 300 W).
  • Flow Chemistry : Continuous hydrogenation using packed-bed Pd catalysts improves throughput by 3×.
  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99% without chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Isobutylsulfonyl)-1-(phenylsulfonyl)piperidine
  • 4-(Isobutylsulfonyl)-1-(benzylsulfonyl)piperidine

Uniqueness

4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine is unique due to the presence of both isobutylsulfonyl and naphthalen-1-ylsulfonyl groups, which confer distinct chemical properties and potential applications. The naphthalen-1-ylsulfonyl group, in particular, may enhance the compound’s ability to interact with aromatic systems and biological targets.

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